Bienvenue dans la boutique en ligne BenchChem!

3,4,5-trimethoxy-N-(1-methyl-2-oxoindolin-5-yl)benzamide

Anticancer Cytotoxicity Breast Cancer

3,4,5-Trimethoxy-N-(1-methyl-2-oxoindolin-5-yl)benzamide (CAS 921813-37-8) is a synthetic small molecule with a molecular weight of 356.4 g/mol, featuring a 3,4,5-trimethoxybenzamide pharmacophore linked to a 1-methyl-2-oxoindoline scaffold. This dual-pharmacophore design integrates structural motifs from two validated classes of anticancer agents: tubulin polymerization inhibitors (e.g., combretastatin A-4 analogues containing the trimethoxybenzoyl moiety) and indolinone-based kinase inhibitors (e.g., sunitinib).

Molecular Formula C19H20N2O5
Molecular Weight 356.378
CAS No. 921813-37-8
Cat. No. B2897336
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,4,5-trimethoxy-N-(1-methyl-2-oxoindolin-5-yl)benzamide
CAS921813-37-8
Molecular FormulaC19H20N2O5
Molecular Weight356.378
Structural Identifiers
SMILESCN1C(=O)CC2=C1C=CC(=C2)NC(=O)C3=CC(=C(C(=C3)OC)OC)OC
InChIInChI=1S/C19H20N2O5/c1-21-14-6-5-13(7-11(14)10-17(21)22)20-19(23)12-8-15(24-2)18(26-4)16(9-12)25-3/h5-9H,10H2,1-4H3,(H,20,23)
InChIKeyNRXMWBWIXBENCW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3,4,5-Trimethoxy-N-(1-methyl-2-oxoindolin-5-yl)benzamide (CAS 921813-37-8): A Dual-Pharmacophore Benzamide-Indolinone Hybrid for Targeted Cancer Research Procurement


3,4,5-Trimethoxy-N-(1-methyl-2-oxoindolin-5-yl)benzamide (CAS 921813-37-8) is a synthetic small molecule with a molecular weight of 356.4 g/mol, featuring a 3,4,5-trimethoxybenzamide pharmacophore linked to a 1-methyl-2-oxoindoline scaffold [1]. This dual-pharmacophore design integrates structural motifs from two validated classes of anticancer agents: tubulin polymerization inhibitors (e.g., combretastatin A-4 analogues containing the trimethoxybenzoyl moiety) and indolinone-based kinase inhibitors (e.g., sunitinib) [2]. Its computed physicochemical properties include a topological polar surface area of 77.1 Ų, an XLogP3 of 1.7, and 5 hydrogen bond acceptors, positioning it within favorable drug-like chemical space for lead optimization programs [1].

Why 3,4,5-Trimethoxy-N-(1-methyl-2-oxoindolin-5-yl)benzamide Cannot Be Substituted With Closest Analogs: Procurement Risk Assessment


Generic substitution among 3,4,5-trimethoxybenzamide-bearing indolinones is scientifically unsound due to the steep structure-activity relationship (SAR) at both the benzamide substitution pattern and the indolinone N-1 position. The 1-methyl-2-oxoindoline scaffold of the target compound provides a specific hydrogen bond donor-acceptor geometry that differs critically from N-unsubstituted (e.g., CAS 921813-94-7) or N-ethyl (e.g., CAS 921837-00-5) analogs, which can alter target binding conformations by >10-fold in analogous kinase inhibition series [1]. Furthermore, the 3,4,5-trimethoxy arrangement on the benzamide ring is essential for tubulin colchicine-site binding, as even regioisomeric methoxy shifts (e.g., 2,4-dimethoxy substitution) abolish activity in established structure-activity relationship studies [2]. Procurement of superficially similar compounds without verifying these structural determinants risks selecting a molecule with fundamentally different biological activity and target engagement profiles.

Quantitative Differentiation Evidence: 3,4,5-Trimethoxy-N-(1-methyl-2-oxoindolin-5-yl)benzamide vs. Closest Analogs and In-Class Candidates


MCF-7 Breast Cancer Cell Antiproliferative Activity: Target Compound vs. Clinical Standard Chemotherapeutics

The target compound demonstrates measurable antiproliferative activity against MCF-7 breast adenocarcinoma cells with an IC50 value of 12 µM . This places the compound within the range of established antimitotic agents such as combretastatin A-4 (IC50 ~ 2–10 nM in MCF-7) and colchicine (IC50 ~ 13 nM), though with lower potency [1]. However, its activity is significant compared to the untargeted standard chemotherapeutic 5-fluorouracil, which exhibits IC50 values in the 5–50 µM range against MCF-7 depending on exposure duration . Direct head-to-head comparison data against the N-des-methyl analog (CAS 921813-94-7) are not publicly available, representing a data gap.

Anticancer Cytotoxicity Breast Cancer

Physicochemical Differentiation: Lipophilicity and Polar Surface Area vs. Class-Average Indolinone-Based Clinical Candidates

The target compound possesses a computed XLogP3 of 1.7 and a topological polar surface area (TPSA) of 77.1 Ų [1]. In comparison, the indolinone-based FDA-approved kinase inhibitor sunitinib has an XLogP3 of 2.8–3.0 and a TPSA of approximately 74–77 Ų depending on protonation state [2]. The lower lipophilicity of the target compound (ΔXLogP3 ≈ -1.1 to -1.3) predicts improved aqueous solubility and potentially reduced CYP450-mediated metabolism, while retaining a comparable TPSA favorable for cellular permeability. This differentiation is relevant for medicinal chemists optimizing ADME profiles while maintaining target engagement.

Drug-likeness Lipophilicity Physicochemical Properties

Structural Specificity: N-Methyl vs. N-Des-Methyl Indolinone Moiety Impact on Target Binding

The N-methyl substitution on the indolinone ring of the target compound distinguishes it from its N-des-methyl analog (CAS 921813-94-7). In homologous indolinone kinase inhibitor series, N-alkylation at the 1-position has been shown to modulate selectivity across kinase targets and enhance metabolic stability [1]. Quantitative evidence from the indolinone class indicates that N-methylation can alter biochemical kinase inhibition IC50 values by 5- to 50-fold depending on the target, primarily through conformational restriction and altered hydrogen-bonding capacity at the hinge-binding region [1]. While direct experimental data for this specific compound pair are not publicly available, the class-level inference is strong based on coerystal structures of N-Me and N-H indolinones bound to VEGFR2 and PDGFRβ kinases [2]. Procurement of the N-methyl variant is thus recommended for target engagement hypotheses requiring specific hinge-region geometry.

Structure-Activity Relationship Kinase Inhibition Indolinone Pharmacophore

Optimal Application Scenarios for Procuring 3,4,5-Trimethoxy-N-(1-methyl-2-oxoindolin-5-yl)benzamide (CAS 921813-37-8)


Dual-Mechanism Anticancer Lead Optimization: Tubulin-Colchicine Site Plus Kinase Inhibition Hypothesis Testing

Researchers pursuing a dual-target anticancer strategy—simultaneously targeting tubulin polymerization at the colchicine binding site and inhibiting receptor tyrosine kinases—should prioritize this compound. The 3,4,5-trimethoxybenzamide moiety is a validated colchicine-site pharmacophore [1], while the 1-methyl-2-oxoindoline scaffold is the core of numerous FDA-approved kinase inhibitors (e.g., sunitinib) [2]. The compound's IC50 of 12 µM against MCF-7 cells provides a baseline activity for structure-activity relationship expansion and prodrug design . This scenario is ideal for academic medicinal chemistry groups and biotech startups pursuing first-in-class dual-mechanism anticancer agents.

Physicochemical Property-Driven Fragment-Based Drug Discovery (FBDD) Libraries

The compound's favorable drug-like properties—XLogP3 of 1.7, TPSA of 77.1 Ų, and molecular weight of 356.4 g/mol [3]—make it a suitable entry for fragment-based screening libraries targeting kinases or tubulin. Its lower lipophilicity compared to clinical indolinones (e.g., sunitinib XLogP3 ≈ 2.8–3.0) [4] suggests superior aqueous solubility, facilitating biochemical assay compatibility at higher concentrations. Core laboratories and screening centers procuring compounds for high-throughput fragment screens should consider this compound for inclusion in target-agnostic diversity sets.

Indolinone SAR Expansion: N-Methylation Effects on Kinase Selectivity and Metabolic Stability

This compound serves as a critical tool for investigating the role of N-methylation on indolinone-based kinase inhibitor selectivity. As established in indolinone class SAR, N-alkylation can alter kinase inhibition profiles by 5- to 50-fold [5]. Procuring the N-methyl variant (CAS 921813-37-8) alongside the N-des-methyl analog (CAS 921813-94-7) enables matched-pair SAR studies essential for kinase drug discovery programs. This application is directly relevant to pharmaceutical R&D groups optimizing clinical candidates for VEGFR, PDGFR, or c-KIT inhibition.

Quote Request

Request a Quote for 3,4,5-trimethoxy-N-(1-methyl-2-oxoindolin-5-yl)benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.